![molecular formula C13H16O3 B13892665 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, featuring a cyclopropylmethoxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Etherification: The benzoic acid undergoes etherification with cyclopropylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4-(cyclopropylmethoxy)benzoic acid.
Alkylation: The intermediate is then subjected to alkylation with ethylene oxide under basic conditions to introduce the ethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzoic acid or cyclopropylmethoxybenzaldehyde.
Reduction: Formation of cyclopropylmethoxyethylbenzyl alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar in structure but with additional fluorine atoms, which may alter its chemical properties and reactivity.
4-Methoxybenzoic acid: Lacks the cyclopropylmethoxyethyl group, resulting in different chemical behavior and applications.
Uniqueness
4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid is unique due to the presence of the cyclopropylmethoxyethyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-[2-(cyclopropylmethoxy)ethyl]benzoic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-5-3-10(4-6-12)7-8-16-9-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,14,15) |
Clé InChI |
AQNTXQHXJRRTAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COCCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
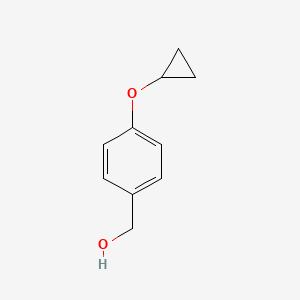
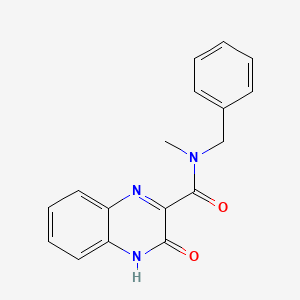
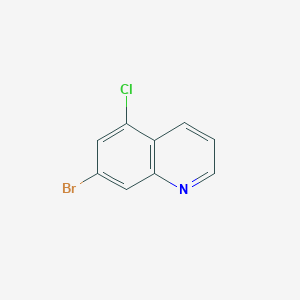

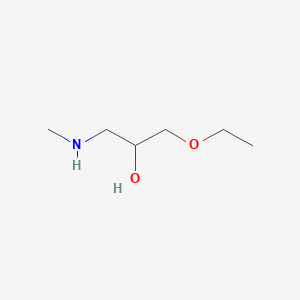
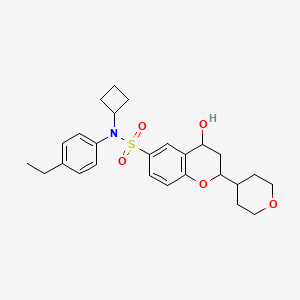

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)

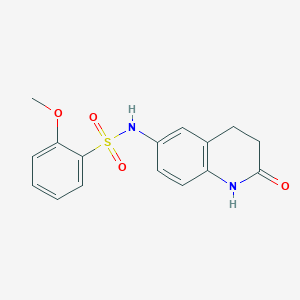

![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)

